molecular formula C14H21BO4S B2764721 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester CAS No. 1864802-09-4

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester

Cat. No.: B2764721
CAS No.: 1864802-09-4
M. Wt: 296.19
InChI Key: MCILNMLIKSDFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H21BO4S . It is a type of boronic ester, which are commonly used in various chemical reactions, including the Suzuki-Miyaura coupling .


Synthesis Analysis

Boronic esters, including this compound, are typically synthesized through metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H21BO4S . The structure includes a boronic ester group, a methylsulfonylmethyl group, and a phenyl group.


Chemical Reactions Analysis

Boronic esters, including this compound, are known to undergo hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol ester derivatives, exhibit long-lived room-temperature phosphorescence (RTP) in the solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. This property updates the understanding of phosphorescent organic molecules, suggesting potential applications in organic electronics and photophysics (Shoji et al., 2017).

Organic Synthesis and Catalysis

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, as part of the broader category of arylboronic esters, is instrumental in organic synthesis. For instance, it has been used in site- and enantioselective formation of allene-bearing tertiary or quaternary carbon stereogenic centers through NHC-Cu-catalyzed allylic substitution, demonstrating its utility in creating complex molecular architectures with high selectivity and yield (Jung & Hoveyda, 2012).

Hydrolysis at Physiological pH

The stability of phenylboronic pinacol esters, including this compound, under physiological conditions has been a subject of interest, especially in the context of drug delivery systems and boron carriers for neutron capture therapy. These compounds exhibit a susceptibility to hydrolysis, which is influenced by the pH and the presence of substituents on the aromatic ring, emphasizing the need for careful consideration in pharmacological applications (Achilli et al., 2013).

Polymer Chemistry

In the realm of polymer chemistry, this compound-related compounds have been explored for the synthesis of novel polymers. For example, H2O2-cleavable poly(ester-amide)s have been synthesized using a Passerini multicomponent polymerization approach, incorporating phenylboronic acid ester into the polymer backbone. These polymers exhibit controlled degradation in response to H2O2, showcasing potential for responsive delivery systems (Cui et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound of interest) transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The use of organoboron reagents like this compound allows for mild and functional group tolerant reaction conditions .

Pharmacokinetics

The rate of reaction is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environmental conditions in which it is used .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-7-11(9-12)10-20(5,16)17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCILNMLIKSDFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.